Ethyl (2-chloro-4-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-chloro-4-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3. It is a halogenated ester, commonly used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-chloro-4-fluorophenoxy)acetate can be synthesized through the reaction of 2-chloro-4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-chloro-4-fluorophenol+ethyl chloroacetateK2CO3,solventEthyl (2-chloro-4-fluorophenoxy)acetate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Hydrolysis: 2-chloro-4-fluorophenoxyacetic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: 2-chloro-4-fluorophenoxyethanol.
Scientific Research Applications
Ethyl (2-chloro-4-fluorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-chloro-4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (2-chloro-4-fluorophenoxy)acetate can be compared with other halogenated esters, such as:
- Ethyl (2-chloro-4-bromophenoxy)acetate
- Ethyl (2-chloro-4-iodophenoxy)acetate
- Ethyl (2-chloro-4-methylphenoxy)acetate
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds with different halogen substitutions. This makes it particularly valuable in specific synthetic and industrial applications.
References
Properties
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTLJDPEVFSUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403738 |
Source
|
Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-85-4 |
Source
|
Record name | ethyl (2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.